9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a purine core fused with a pyrimidine ring, which is further substituted with various functional groups, making it a molecule of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, which is then functionalized through a series of reactions:
Formation of the Purine Core: The initial step involves the cyclization of appropriate precursors to form the purine nucleus. This can be achieved through the condensation of guanidine with a suitable aldehyde or ketone under acidic conditions.
Functionalization: The purine core is then functionalized by introducing the 3,4-dimethylphenyl group through a Friedel-Crafts alkylation reaction. This step requires the use of a Lewis acid catalyst such as aluminum chloride.
Substitution and Cyclization: The introduction of the nonyl group and the formation of the pyrimidine ring are achieved through nucleophilic substitution and subsequent cyclization reactions. These steps often require the use of strong bases like sodium hydride and high temperatures to drive the reactions to completion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of greener chemistry approaches to minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the purine core, potentially converting double bonds to single bonds or reducing carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring or the purine core.
Scientific Research Applications
9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies exploring the reactivity and stability of purine derivatives.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an antiviral, anticancer, or anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The purine core allows it to mimic natural nucleotides, enabling it to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylphenyl group and the nonyl chain differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
847047-47-6 |
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Molecular Formula |
C26H37N5O2 |
Molecular Weight |
451.615 |
IUPAC Name |
9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H37N5O2/c1-5-6-7-8-9-10-11-15-31-24(32)22-23(28(4)26(31)33)27-25-29(16-12-17-30(22)25)21-14-13-19(2)20(3)18-21/h13-14,18H,5-12,15-17H2,1-4H3 |
InChI Key |
UEJKKFWZVILICY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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